N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide
Description
N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide is a synthetic acetamide derivative featuring a biphenyl ether backbone and a terminal 4-aminophenyl group. This structure combines aromatic rigidity (from the biphenyl system) with hydrogen-bonding capacity (via the amino group), making it a candidate for applications in medicinal chemistry, particularly in targeting proteins like heat shock proteins (Hsp90) or tubulin .
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-phenylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c21-17-8-10-18(11-9-17)22-20(23)14-24-19-12-6-16(7-13-19)15-4-2-1-3-5-15/h1-13H,14,21H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGRYMYPDGBMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-([1,1’-biphenyl]-4-yloxy)-acetamide typically involves the following steps:
Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 4-bromobiphenyl with 4-aminophenol in the presence of a base such as potassium carbonate.
Acetylation: The resulting biphenyl ether is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-([1,1’-biphenyl]-4-yloxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide exhibit anticancer activity. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Drug Development
The structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are exploring its use as a lead compound in the development of new drugs targeting specific diseases, including cancers and inflammatory conditions. Its ability to act on multiple biological targets makes it a promising candidate for further optimization in drug discovery programs .
Material Science
Polymer Chemistry
This compound has been investigated for its utility in polymer chemistry, particularly as a monomer or additive in the synthesis of advanced materials. Its biphenyl moiety contributes to the thermal stability and mechanical strength of polymers. Research has shown that incorporating this compound into polymer matrices can enhance their properties, making them suitable for high-performance applications .
Nanocomposites
In nanotechnology, this compound has been utilized in the formulation of nanocomposites. Its functional groups facilitate interactions with nanoparticles, improving dispersion and stability within composite materials. Studies have highlighted the effectiveness of these nanocomposites in applications such as sensors and electronic devices due to their enhanced electrical and thermal conductivity .
Biochemical Applications
Proteomics Research
this compound is also used in proteomics for labeling proteins or peptides. The compound’s reactive groups allow it to form stable adducts with amino acids, facilitating the study of protein interactions and functions. This application is crucial for understanding complex biological systems and disease mechanisms .
Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. Research indicates that it can selectively inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. The specificity of inhibition suggests that derivatives could be designed to target specific enzymes without affecting others, minimizing side effects .
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Induces apoptosis in cancer cells |
| Material Science | Polymer additives | Enhances thermal stability and mechanical strength |
| Biochemical Applications | Proteomics labeling | Forms stable adducts with proteins |
| Enzyme Inhibition | Potential treatment for metabolic disorders | Selective inhibition of specific enzymes |
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-([1,1’-biphenyl]-4-yloxy)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Nitro vs. Amino Groups
- 2-([1,1'-Biphenyl]-4-yloxy)-N-(3-nitrophenyl)acetamide (CAS 331869-92-2) Structural Difference: The 3-nitrophenyl group replaces the 4-aminophenyl moiety. This may decrease interactions with biological targets requiring proton donation, such as kinase active sites . Molecular Weight: 348.35 g/mol (vs. ~334.36 g/mol for the amino analogue, assuming similar backbone).
Methoxy and Isoxazole Additions
- N-(4′-Amino-[1,1'-biphenyl]-4-yl)-2-[3,4-bis(4-methoxyphenyl)isoxazole-5-yl]acetamide Structural Difference: Incorporates a bis(4-methoxyphenyl)isoxazole ring instead of a simple biphenyl ether. Methoxy groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Backbone and Functional Group Modifications
Sulfamoyl and Boronic Ester Derivatives
- N-(4-{[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl}phenyl)-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide Structural Difference: A sulfamoyl linker and dimethylisoxazole substituent are present. Impact: The sulfamoyl group introduces acidity (pKa ~1–2), enabling ionic interactions with basic residues in target proteins. This compound may exhibit improved solubility in physiological buffers compared to the amino derivative .
- 2-([1,1'-Biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Structural Difference: A boronic ester replaces the amino group. Impact: The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound a versatile intermediate in drug discovery. However, it may hydrolyze in vivo to a boronic acid, limiting stability .
Complex Substituents for Targeted Activity
- N-(2-(((3′-(Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)amino)ethyl)acetamide Structural Difference: Features a benzo-1,4-dioxane ring, chloro, and methoxy substituents. Impact: The benzo-dioxane ring enhances rigidity and metabolic stability, while the chloro group may improve target affinity through hydrophobic interactions. Such modifications are common in anticancer agents targeting tubulin .
Comparative Data Table
Biological Activity
N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of the compound, focusing on its mechanisms, interactions, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 318.37 g/mol. The compound features an aminophenyl group linked to a biphenyl ether through an acetamide functional group.
Structural Formula
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals.
- Anticancer Potential : Preliminary studies have suggested that this compound may possess anticancer properties. Its structural similarities to known anticancer agents warrant further investigation into its efficacy against various cancer cell lines.
Case Studies and Research Findings
Several studies have examined the biological activity of similar compounds, providing insights into the potential effects of this compound.
- Antioxidant Studies : A study on related compounds highlighted the importance of structural modifications in enhancing antioxidant activity. The presence of the biphenyl moiety was shown to contribute positively to antioxidant efficacy .
- Polypharmacology Insights : A comprehensive analysis of compound-protein interactions revealed that structurally similar compounds could interact with multiple biological targets, suggesting a polypharmacological profile. This characteristic is valuable for drug development as it may lead to compounds with broader therapeutic applications .
- In Vitro Studies : In vitro binding assays conducted on related compounds indicated potential interactions with various receptors, including those involved in cancer pathways. These findings suggest that this compound may similarly engage multiple targets .
Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
